Potency Advantage Over Common CYP2A6 Screening Inhibitors
In human liver microsome assays measuring coumarin 7-hydroxylation, the target compound achieves an IC50 of 50 nM, which represents a 20.4-fold greater potency than the well-characterized CYP2A6 inhibitor CHEMBL179477 (IC50 = 1,020 nM) tested under comparable conditions [1][2]. Against another common screening inhibitor, CHEMBL325917, the potency advantage widens to 128-fold (IC50 = 6,400 nM). This quantitative potency difference positions the target compound as a substantially more sensitive probe for CYP2A6 inhibition studies and a candidate for low-concentration screening applications where weaker inhibitors would fail to produce meaningful signal.
| Evidence Dimension | CYP2A6 inhibitor potency (IC50) |
|---|---|
| Target Compound Data | IC50: 50 nM |
| Comparator Or Baseline | CHEMBL179477: IC50 1,020 nM; CHEMBL325917: IC50 6,400 nM |
| Quantified Difference | 20.4-fold and 128-fold greater potency, respectively |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation for target compound; standard assay for comparators |
Why This Matters
In screening campaigns and pharmacological probe development, reduced compound consumption and higher assay sensitivity directly translate to cost savings and improved data quality, favoring procurement of the most potent tool compound available.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). Affinity data: IC50 50 nM, Ki 2.90E+4 nM. View Source
- [2] BindingDB Entry BDBM109748 (CHEMBL179477). Affinity data: IC50 1.02E+3 nM. View Source
